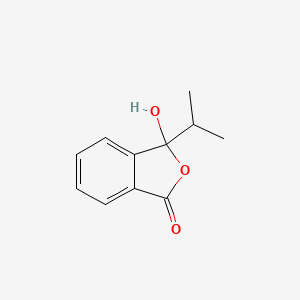
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic applications in skin diseases.
Uniqueness
3-Hydroxy-3-propan-2-yl-2-benzofuran-1-one is unique due to its specific structural features and the resulting biological activities
Properties
CAS No. |
6962-79-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-hydroxy-3-propan-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O3/c1-7(2)11(13)9-6-4-3-5-8(9)10(12)14-11/h3-7,13H,1-2H3 |
InChI Key |
SDWUGFUQYBSGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)

![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
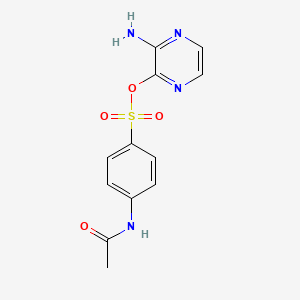
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

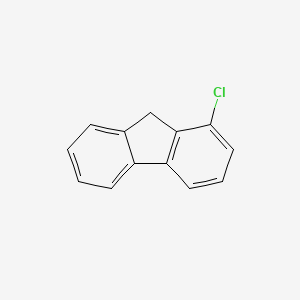
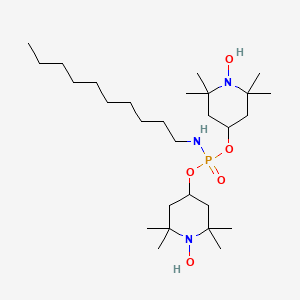

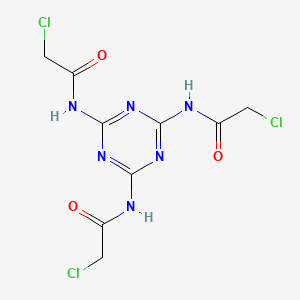
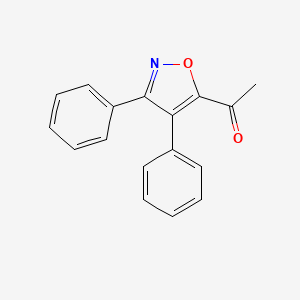
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)
